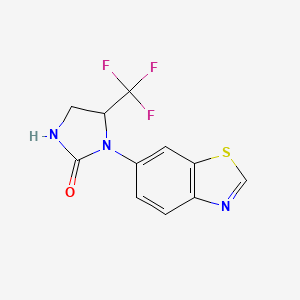![molecular formula C13H12BrNO B1398034 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one CAS No. 812649-11-9](/img/structure/B1398034.png)
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one
Vue d'ensemble
Description
The compound “2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one” is a chemical compound with the molecular formula C13H12BrNO . It is recommended to be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of “2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one” involves a solution of 2-(2-(4-bromophenyl)hydrazono)cycloheptanone (0.296 g, 0.001 mol) in a mixture of acetic acid (20 mL) and hydrochloric acid (5 mL). This mixture was refluxed on an oil bath pre-heated up to 398–403 K for 2 hours .Molecular Structure Analysis
The proposed structure of the compound was confirmed by single crystal X-ray diffraction. The single crystal data revealed that the compound crystallizes in the triclinic system, sp. gr. P1, with Z = 2. The seven-membered ring exhibits a slightly distorted envelope conformation. N–H···O hydrogen bonds form a centrosymmetric dimer, these interactions create a stair-like chain of molecules that interacts only loosely with neighboring chains via van der Waals interactions, and C–H···π contacts are found in the crystal structure .Applications De Recherche Scientifique
Anticancer Research
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one: and its derivatives have been explored for their potential as anticancer agents. The introduction of alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores in some antitumor drugs, has shown to increase the antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds inhibit cancer cell proliferation in a dose-dependent manner and have been evaluated using the MTT assay to determine their IC50 values.
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its binding orientations within the active sites of target proteins such as c-Met. This is crucial for designing drugs with better specificity and efficacy in targeting cancer cells .
Molecular Dynamics Simulations
Molecular dynamics simulations have been performed with this compound to evaluate the binding stabilities between the synthesized compounds and their receptors. This helps in predicting the behavior of these compounds in biological systems and their potential as drug candidates .
Design and Synthesis of Novel Derivatives
The compound serves as a lead compound for the design and synthesis of novel derivatives. By modifying its structure, researchers aim to enhance its anticancer properties and reduce potential side effects .
Pharmacophore Development
The structure of 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one has been used to develop pharmacophores, which are essential for the identification of drug candidates with desired biological activities .
Antiproliferative Activity Assessment
The derivatives of this compound have been assessed for their antiproliferative activity, which is a measure of their ability to inhibit the growth of cancer cells. This assessment is vital for preclinical evaluations of anticancer drugs .
Propriétés
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCIVOFNSPMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




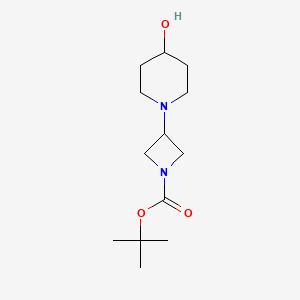
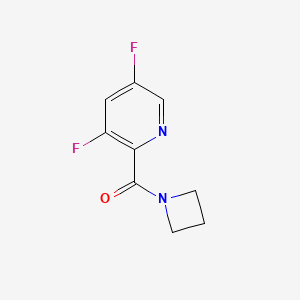

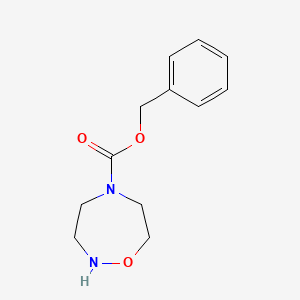
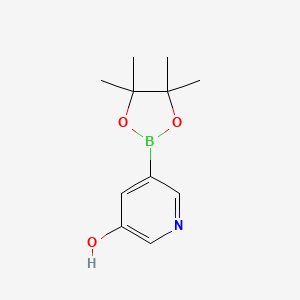

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)
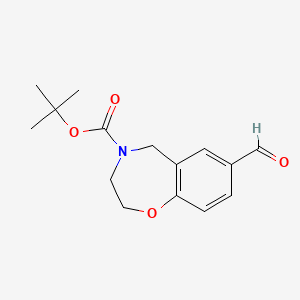


![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)

